Cas no 1396784-54-5 (2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamide)

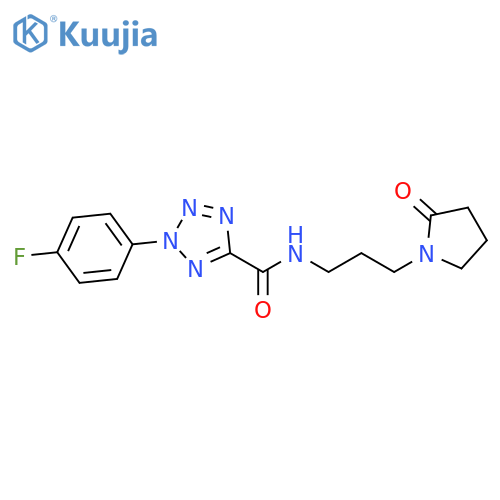

1396784-54-5 structure

商品名:2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamide

2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamide

- 2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]tetrazole-5-carboxamide

- 2-(4-fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide

- 1396784-54-5

- F6237-1699

- VU0538872-1

- 2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide

- AKOS024541389

-

- インチ: 1S/C15H17FN6O2/c16-11-4-6-12(7-5-11)22-19-14(18-20-22)15(24)17-8-2-10-21-9-1-3-13(21)23/h4-7H,1-3,8-10H2,(H,17,24)

- InChIKey: MREOXEVVRCDSMK-UHFFFAOYSA-N

- ほほえんだ: N1=C(C(NCCCN2CCCC2=O)=O)N=NN1C1=CC=C(F)C=C1

計算された属性

- せいみつぶんしりょう: 332.13970197g/mol

- どういたいしつりょう: 332.13970197g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 457

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6237-1699-2mg |

2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |

1396784-54-5 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6237-1699-4mg |

2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |

1396784-54-5 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6237-1699-50mg |

2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |

1396784-54-5 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6237-1699-3mg |

2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |

1396784-54-5 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6237-1699-10mg |

2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |

1396784-54-5 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6237-1699-15mg |

2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |

1396784-54-5 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6237-1699-20μmol |

2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |

1396784-54-5 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6237-1699-2μmol |

2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |

1396784-54-5 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6237-1699-1mg |

2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |

1396784-54-5 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6237-1699-30mg |

2-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-1,2,3,4-tetrazole-5-carboxamide |

1396784-54-5 | 30mg |

$119.0 | 2023-09-09 |

2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamide 関連文献

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

1396784-54-5 (2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamide) 関連製品

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量